

A Technical Guide to Islet Neogenesis-Associated Protein (INGAP) and its Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Islet Neogenesis-Associated Protein (INGAP) is a secreted protein that has garnered significant interest in the field of diabetes research for its potential to stimulate the formation of new pancreatic islets (neogenesis) and promote the proliferation and function of insulin-producing beta cells.[1][2][3] The biological activity of INGAP is largely attributed to a 15-amino acid fragment known as the INGAP pentadecapeptide (INGAP-PP), corresponding to amino acids 104-118 of the full-length protein.[2] This guide provides a comprehensive technical overview of INGAP and INGAP-PP, their biological targets, the signaling pathways they modulate, and detailed methodologies for their study. While the term "cBIMP" was specified, a thorough review of the literature indicates that this is not a recognized term; the research instead points to INGAP as the molecule of interest.

Biological Function and Targets

The primary biological function of INGAP and its active peptide, INGAP-PP, is the expansion of beta-cell mass and the enhancement of insulin secretion.[4] This is achieved through the stimulation of beta-cell proliferation and the promotion of islet neogenesis from pancreatic ductal progenitor cells.[3] Furthermore, INGAP has been shown to protect beta cells from cytokine-induced apoptosis, a key factor in the pathogenesis of type 1 diabetes.[5]

The direct molecular receptor for INGAP remains to be definitively identified, though evidence suggests the involvement of a G protein-coupled receptor(s).[6] One study has proposed the Kir6.2/SUR1 channels as potential ligand candidates.[7] The downstream effects of INGAP-PP are mediated through the activation of key intracellular signaling pathways, primarily the Ras/Raf/MEK/ERK pathway and, to a lesser extent, the PI3K/Akt pathway.[6][8]

Quantitative Data

While precise binding affinities (Kd) and EC50 values for INGAP-PP-mediated beta-cell proliferation are not extensively documented in the literature, several studies provide quantitative data on its biological effects.

Dose-Response of INGAP Peptide on Beta-Cell Mass

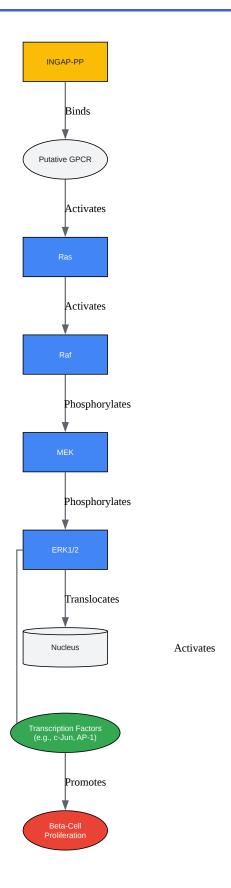
INGAP Peptide Dose (μ g/day)	% Increase in Beta-Cell Mass (vs. Saline)
50	69%
500	114%
2500	122%
(Data from a study in normal CD-1 mice treated for 31 days)[4]	

Effects of INGAP-PP Variants on Insulin Secretion in Human Islets

INGAP-PP Variant	Fold Increase in Stimulation Index (vs. Negative Control)
19	~1.6 - 2.8
l15Tyr	~1.6 - 2.8
l19	~1.6 - 2.8
I15Cys	~1.6 - 2.8
(Data from a proof-of-concept study on isolated human islets)[7][9]	

In Vitro Bioactivity of Recombinant INGAP (rINGAP)

Molecule	Relative Bioactivity (Molar Basis)
INGAP Peptide (INGAP-PP)	1x
Recombinant INGAP (rINGAP)	100x
(Based on an in vitro assay of human islet regeneration)[10]	

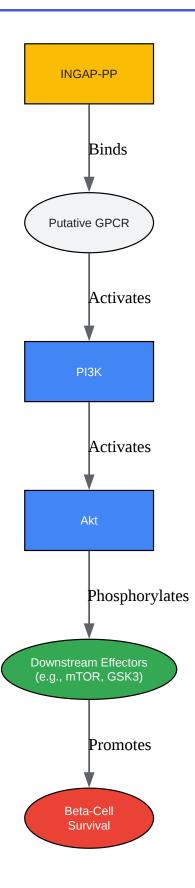

Signaling Pathways

INGAP-PP exerts its effects on beta cells by activating intracellular signaling cascades that are crucial for cell proliferation, survival, and function.

Ras/Raf/MEK/ERK Pathway

The primary signaling cascade activated by INGAP-PP is the Ras/Raf/MEK/ERK pathway.[6][8] Activation of this pathway is a key driver of the proliferative effects of INGAP-PP on beta cells. Studies have shown a rapid activation of Ras following treatment with INGAP-PP, which subsequently leads to the phosphorylation and activation of ERK1/2.[11]

Click to download full resolution via product page


INGAP-PP induced Ras/Raf/MEK/ERK signaling pathway.

PI3K/Akt Pathway

INGAP-PP also modestly activates the PI3K/Akt signaling pathway, which is known to play a crucial role in cell survival and function.[8][12][13][14] While the activation of Akt by INGAP-PP appears to be less pronounced than that of ERK, it likely contributes to the anti-apoptotic effects of the peptide.[5]

Click to download full resolution via product page

INGAP-PP induced PI3K/Akt signaling pathway.

Experimental Protocols BrdU Assay for Beta-Cell Proliferation

This protocol is adapted for the assessment of INGAP-PP-induced proliferation in a beta-cell line such as RIN-m5F.[15][16][17][18][19]

Workflow:

Click to download full resolution via product page

Workflow for BrdU cell proliferation assay.

Methodology:

- Cell Seeding: Seed RIN-m5F cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
- INGAP-PP Treatment: Treat the cells with the desired concentration of INGAP-PP (e.g., 1.67 μM) or a vehicle control for 24 hours.[11]
- BrdU Labeling: Add BrdU labeling solution to a final concentration of 10 μ M and incubate for 2-4 hours at 37°C.[16][17]
- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
- DNA Denaturation: Treat the cells with 2N HCl for 30-60 minutes at room temperature to denature the DNA and expose the incorporated BrdU. Neutralize with a buffering solution (e.g., 0.1 M sodium borate).
- Immunostaining:

- Block non-specific binding sites with a blocking buffer (e.g., 5% normal goat serum in PBS).
- Incubate with a primary antibody against BrdU overnight at 4°C.
- Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
- Analysis: Acquire images using a fluorescence microscope and quantify the percentage of BrdU-positive cells relative to the total number of cells (e.g., stained with DAPI).

Co-Immunoprecipitation (Co-IP) to Identify INGAP Interacting Proteins

This protocol provides a general framework for identifying proteins that interact with INGAP.[20] [21][22]

Workflow:

Click to download full resolution via product page

Workflow for Co-Immunoprecipitation.

Methodology:

- Cell Lysis: Lyse cells overexpressing INGAP or a tagged version of INGAP using a nondenaturing lysis buffer to preserve protein-protein interactions.
- Pre-clearing: Incubate the cell lysate with control beads (e.g., Protein A/G agarose) to remove proteins that non-specifically bind to the beads.

- Immunoprecipitation:
 - Incubate the pre-cleared lysate with a specific antibody against INGAP or the tag overnight at 4°C with gentle rotation.
 - Add Protein A/G beads and incubate for an additional 1-4 hours to capture the antibodyantigen complexes.
- Washing: Pellet the beads and wash several times with lysis buffer to remove nonspecifically bound proteins.
- Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
- Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.

Western Blot for Phosphorylated ERK (p-ERK)

This protocol details the detection of ERK1/2 phosphorylation in response to INGAP-PP treatment.[1][5][6][9][10]

Methodology:

- Cell Treatment and Lysis:
 - Serum-starve cells (e.g., RIN-m5F) to reduce basal ERK phosphorylation.
 - Treat cells with INGAP-PP for various time points (e.g., 0, 5, 10, 30 minutes).
 - Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
- SDS-PAGE and Transfer:

- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- · Immunoblotting:
 - Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[1][5][9][10]
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

Conclusion

INGAP and its bioactive peptide, INGAP-PP, represent promising therapeutic avenues for diabetes by promoting beta-cell regeneration and function. Their mechanism of action is primarily mediated through the Ras/Raf/MEK/ERK signaling pathway, with contributions from the PI3K/Akt pathway. While the direct receptor for INGAP remains to be fully elucidated, the downstream signaling events and biological outcomes are well-characterized. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of INGAP and unravel the intricacies of its molecular mechanisms. Further research is warranted to identify the INGAP receptor, which will be instrumental in designing more potent and specific therapeutic agents for the treatment of diabetes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 2. Acute Inhibition of PI3K-PDK1-Akt Pathway Potentiates Insulin Secretion through Upregulation of Newcomer Granule Fusions in Pancreatic β-Cells | PLOS One [journals.plos.org]
- 3. Cyclic AMP-dependent activation of ERK via GLP-1 receptor signalling requires the neuroendocrine cell-specific guanine nucleotide exchanger NCS-RapGEF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pentadecapeptide Fragment of Islet Neogenesis-Associated Protein Increases Beta-Cell Mass and Reverses Diabetes in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 6. INGAP-Peptide Variants as a Novel Therapy for Type 1 Diabetes: Effect on Human Islet Insulin Secretion and Gene Expression PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Islet neogenesis associated protein (INGAP) protects pancreatic β cells from IL-1β and IFNy-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the PI3K/Akt signaling pathway in pancreatic β-cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the PI3K/Akt signaling pathway in pancreatic β-cells to enhance their survival and function: An emerging therapeutic strategy for type 1 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.universityofgalway.ie [research.universityofgalway.ie]
- 15. Full Abstract [abstracts.societyforscience.org]
- 16. mdpi.com [mdpi.com]
- 17. Effects of therapy in type 1 and type 2 diabetes mellitus with a peptide derived from islet neogenesis associated protein (INGAP) PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MEK/ERK Signaling in β-Cells Bifunctionally Regulates β-Cell Mass and Glucose-Stimulated Insulin Secretion Response to Maintain Glucose Homeostasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. High-affinity AKAP7δ—protein kinase A interaction yields novel protein kinase A-anchoring disruptor peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciforschenonline.org [sciforschenonline.org]
- 21. Phospho-ERK1/2 (Thr202/Tyr204) antibody (28733-1-AP) | Proteintech [ptglab.com]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to Islet Neogenesis-Associated Protein (INGAP) and its Biological Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1201221#literature-review-of-cbimp-and-its-biological-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com